
6-Oxopiperidine-3-carboxamide
Overview
Description
6-Oxopiperidine-3-carboxamide is a six-membered heterocyclic compound featuring a piperidine backbone with a ketone group at position 6 and a carboxamide moiety at position 3. The carboxamide derivative replaces the carboxylic acid (-COOH) group with a carboxamide (-CONH₂), resulting in a molecular formula of C₆H₁₀N₂O₂ (estimated molecular weight: 142.16 g/mol).
This compound is a versatile scaffold in medicinal chemistry, often functionalized with aromatic or alkyl substituents to modulate biological activity. For example, details the synthesis of a derivative (C₂₇H₂₈FN₂O₅) containing fluorophenyl and dimethoxyphenyl groups, which demonstrated inhibitory activity against the CYP3A4 enzyme . The 6-oxopiperidine core contributes to conformational flexibility and hydrogen-bonding capacity, making it a key structural motif in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxamide typically involves the reaction of acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst . This reaction leads to the formation of 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides . The structures of the obtained compounds are confirmed using IR, 1H, and 13C NMR spectroscopy methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.
Scientific Research Applications
6-Oxopiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, leading to neuroprotective effects . These interactions highlight the compound’s potential in treating neurological disorders.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 6-oxopiperidine-3-carboxamide with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
- Functional Groups : The carboxamide group in this compound offers superior metabolic stability and membrane permeability compared to its carboxylic acid analog () due to reduced acidity and polarity .
- Substituent Effects : Derivatives with aromatic groups (e.g., ) exhibit enhanced CYP3A4 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
Physicochemical and Pharmacokinetic Differences
- Solubility and LogP : The parent carboxamide (predicted LogP ~0.5) is less polar than its carboxylic acid analog (LogP ~-0.2), favoring better blood-brain barrier penetration.
- Metabolic Stability : Amide derivatives generally resist hydrolysis compared to esters (e.g., 4-oxopiperidine-1-carboxylate in ), enhancing in vivo half-life .
Biological Activity
6-Oxopiperidine-3-carboxamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.
Target Enzymes
The primary target for this compound is the ω-amidase enzyme and Pim-1 kinase , both of which play crucial roles in cell survival and proliferation. The compound interacts with these targets through the glutaminase II pathway , which is vital for nitrogen and sulfur metabolism in mammals. This interaction is particularly significant in liver and kidney tissues, where these pathways are most active.
Biochemical Pathways
this compound influences several key biochemical pathways:
- Glutaminase II Pathway
- Asparaginase II Pathway
These pathways are involved in amino acid metabolism, impacting cellular functions such as energy production and apoptosis regulation.
Pharmacological Properties
Pharmacokinetics
The compound exhibits good oral bioavailability while not penetrating the blood-brain barrier, making it suitable for systemic administration without central nervous system side effects.
Cellular Effects
Research indicates that this compound can significantly reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis. These effects suggest its potential utility in neuroprotective therapies.
Case Studies
-
Neuroprotection in Ischemic Models
In animal models of cerebral ischemia, administration of this compound led to a marked reduction in neurological deficits and brain damage, indicating its protective role against ischemic injury. -
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds structurally related to it have demonstrated effectiveness against Clostridioides difficile with minimal impact on human gut flora .
Chemical Reactions
This compound can undergo various chemical transformations, enhancing its versatility in synthetic applications:
Reaction Type | Description |
---|---|
Oxidation | Converts the oxo group to form corresponding oxo derivatives. |
Reduction | Converts the oxo group to hydroxyl groups using reducing agents like NaBH4. |
Substitution | The amide group can participate in substitution reactions with alkyl halides. |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Oxopiperidine-2-carboxylic acid | Similar piperidine core | Associated with penicillin V production |
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides | Similar core structure | Exhibits antimicrobial and analgesic activities |
The distinct substitution pattern on the piperidine ring of this compound imparts unique chemical and biological properties compared to its analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-Oxopiperidine-3-carboxamide, and how can purity be rigorously validated?
Methodological Answer:
- Synthesis Routes : Begin with piperidine derivatives as precursors, employing cyclization or carboxamide functionalization strategies. For example, Kanto Reagents’ protocols for related 6-oxo-piperidine derivatives highlight the use of high-purity reagents and controlled reaction conditions to minimize side products .
- Purity Validation : Combine HPLC (High-Performance Liquid Chromatography) with UV detection (≥97% purity threshold) and LC-MS for molecular confirmation. Reproducibility requires adherence to protocols, including solvent selection and temperature gradients, as outlined in reproducibility guidelines .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Primary Techniques : Use H/C NMR to confirm the piperidine ring and carboxamide group stereochemistry. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) functional groups.
- Cross-Validation : Compare spectral data with literature databases (e.g., PubChem) and computational predictions (DFT calculations). Reference standards, such as those in Kanto Reagents’ catalogs, ensure alignment with known analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC values may arise from assay conditions (e.g., cell line variability or solvent effects). Replicate experiments under standardized protocols, as emphasized in reproducibility frameworks .
- Meta-Analysis : Aggregate data from primary literature, distinguishing between in vitro vs. in vivo models. Use statistical tools (e.g., funnel plots) to identify publication bias or methodological outliers .
Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Validate predictions with experimental data (e.g., X-ray crystallography of ligand-enzyme complexes).
- Dynamic Simulations : Perform molecular dynamics (MD) simulations over ≥100 ns to assess stability of binding poses. Cross-reference with thermodynamic parameters (ΔG binding) from isothermal titration calorimetry (ITC) .
Q. How can a hypothesis-driven study on the mechanism of action of this compound be structured using research frameworks?
Methodological Answer:
- PICO Framework : Define P opulation (target enzyme or cell type), I ntervention (compound concentration/dose), C omparison (positive/negative controls), O utcome (e.g., inhibition rate, conformational changes).
- Hypothesis Testing : Formulate null and alternative hypotheses (e.g., “this compound does not alter Enzyme X’s kinetics”). Use dose-response assays and kinetic modeling (Michaelis-Menten analysis) to test specificity .
Q. Data Analysis and Reporting
Q. What strategies ensure robust statistical interpretation of this compound’s dose-response data?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report values and confidence intervals.
- Outlier Management : Apply Grubbs’ test to exclude anomalies. Transparently document excluded data points in supplementary materials .
Q. How should researchers address variability in synthetic yields across laboratories?
Methodological Answer:
- Protocol Harmonization : Share detailed step-by-step procedures (e.g., stirring time, inert atmosphere conditions) via platforms like protocols.io .
- Error Analysis : Use factorial design experiments to identify critical variables (e.g., catalyst purity, solvent grade). Collaborative inter-lab studies can benchmark reproducibility .
Properties
IUPAC Name |
6-oxopiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.